4-(4-tert-butylphenyl)-3-isoxazolamine
Description
4-(4-tert-Butylphenyl)-3-isoxazolamine is a substituted isoxazole derivative characterized by a tert-butylphenyl group at the 4-position of the isoxazole ring and an amine group at the 3-position. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom, often studied for their pharmacological and material science applications.
Properties
IUPAC Name |
4-(4-tert-butylphenyl)-1,2-oxazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-13(2,3)10-6-4-9(5-7-10)11-8-16-15-12(11)14/h4-8H,1-3H3,(H2,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJVCIRVWHZHBFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CON=C2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 4-(4-tert-butylphenyl)-3-isoxazolamine with three categories of analogs: substituted isoxazolamines, tert-butylphenyl-containing compounds, and heterocyclic systems with similar pharmacological relevance.
Table 1: Key Structural and Functional Comparisons
Steric and Electronic Effects
- Steric Hindrance : The tert-butyl group in this compound introduces significant steric bulk, comparable to 5,6-dibutyl-5,6-bis(4-tert-butylphenyl)decane . This bulk may limit rotational freedom and influence binding to biological targets or crystal packing in materials.
- Similar stabilization is observed in Cu(II) porphyrins with tert-butylphenyl substituents, which enhance solubility in nonpolar solvents .
Pharmacological Potential (Inferred)
- The tert-butyl group may improve blood-brain barrier penetration compared to smaller substituents (e.g., methyl or hydrogen).
- Contrast with Porphyrins : Cu(II) tetra(4-tert-butylphenyl)porphyrin exhibits redox activity and photodynamic properties, whereas the isoxazole core in the target compound suggests a narrower focus on neurotransmitter or enzyme interactions.
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